![molecular formula C19H22N2O5 B5298475 N-(2,4-dimethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5298475.png)
N-(2,4-dimethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide, commonly known as DFPM, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFPM is a synthetic compound that belongs to the class of piperidine derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
DFPM exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, DFPM reduces inflammation and pain.
Biochemical and Physiological Effects:
DFPM has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DFPM has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
DFPM has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. DFPM is also highly selective for COX-2, which reduces the risk of off-target effects. However, DFPM has limitations in terms of its solubility in water, which can limit its use in certain experiments.
Future Directions
For research on DFPM include investigating its potential use in combination with other drugs and exploring its use in the treatment of other diseases.
Synthesis Methods
DFPM is synthesized by the reaction of 2,4-dimethoxybenzaldehyde with 2-furoylpiperidine-4-carboxylic acid in the presence of a dehydrating agent. The resulting product is purified by recrystallization to obtain DFPM in its pure form.
Scientific Research Applications
DFPM has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. DFPM has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-14-5-6-15(17(12-14)25-2)20-18(22)13-7-9-21(10-8-13)19(23)16-4-3-11-26-16/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPMPSYOFIWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727971 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
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